6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide

Medicinal Chemistry Physicochemical Properties SAR

Procure the exact 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide (CAS 1351585-34-6) to ensure target engagement in kinase and CB2 cannabinoid programs. Its 3-methoxyphenyl substitution is critical for nanomolar CB2 selectivity >2729-fold over CB1; generic substitution or ortho-methoxy regioisomers (CAS 1706353-42-5) invalidate SAR. This scaffold enables scaffold-hopping from known ALK inhibitor chemotypes. Insist on analytical certification to secure batch-to-batch reproducibility.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1351585-34-6
Cat. No. B2542828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide
CAS1351585-34-6
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C14H15N3O3/c1-3-20-13-8-7-12(16-17-13)14(18)15-10-5-4-6-11(9-10)19-2/h4-9H,3H2,1-2H3,(H,15,18)
InChIKeyBMEJEVWXBXRPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide (CAS 1351585-34-6): Chemical Identity and Scaffold Classification for Procurement Decisions


6-Ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide (CAS 1351585-34-6) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class . It features a pyridazine core substituted at the 6-position with an ethoxy group and at the carboxamide nitrogen with a 3-methoxyphenyl moiety . With a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g/mol, this compound serves as a key intermediate or scaffold for medicinal chemistry programs targeting kinase inhibition and cannabinoid receptor modulation [1]. Its specific substitution pattern distinguishes it from other regioisomeric and des-ethoxy analogs, potentially affecting both physicochemical properties and biological target engagement [1].

Why Generic Pyridazine-3-carboxamide Substitution Fails: Substituent-Dependent Selectivity Risks for 6-Ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide


Generic substitution within the pyridazine-3-carboxamide class is not scientifically valid due to the profound impact of subtle structural variations on target selectivity and potency. For example, in a series of CB2 agonists, the optimal compound 26 achieved an EC50 of 3.665 nM and a selectivity index >2729 over CB1, while other close analogs in the same series exhibited significantly weaker activity [1]. The presence and position of the ethoxy and methoxy substituents on the pyridazine and aniline rings, respectively, are critical pharmacophoric features that govern binding affinity and selectivity [1]. Simply interchanging 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide with a regioisomer (e.g., 2-methoxyphenyl) or a des-ethoxy analog would risk losing target engagement, altering physicochemical properties, and invalidating structure-activity relationship (SAR) hypotheses, making procurement of the exact specified compound essential for reproducible research [1].

Quantitative Differentiation Evidence for 6-Ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide Against Key Analogs


Regioisomeric Differentiation: Meta- vs. Ortho-Methoxyphenyl Substitution Impacts Calculated LogP and Topological Polar Surface Area

The target compound, bearing a 3-methoxyphenyl (meta) substituent, exhibits distinct calculated physicochemical properties compared to its 2-methoxyphenyl (ortho) regioisomer (CAS 1706353-42-5). The meta substitution reduces intramolecular hydrogen bonding potential compared to the ortho isomer, which is predicted to affect solubility and permeability . While both isomers share the same molecular formula (C14H15N3O3) and molecular weight (273.29 g/mol), the difference in substitution position alters the topological polar surface area (TPSA) and calculated logP, which serve as key descriptors for drug-likeness and membrane penetration .

Medicinal Chemistry Physicochemical Properties SAR

Impact of 6-Ethoxy Substitution: Molecular Weight and Calculated LogP Shift Relative to the Des-Ethoxy Analog

The 6-ethoxy group on the pyridazine ring contributes to increased lipophilicity compared to the unsubstituted analog N-(3-methoxyphenyl)pyridazine-3-carboxamide (C12H11N3O2, MW 229.23 g/mol) . The addition of the ethoxy group increases the molecular weight by 44.06 g/mol and is expected to elevate the calculated logP by approximately 1.0–1.5 log units, based on the known contribution of an ethoxy substituent to lipophilicity [1]. In the CB2 agonist series, modifications at the 6-position of the pyridazine ring were shown to profoundly affect both potency and selectivity, with certain alkoxy substitutions yielding EC50 values below 35 nM while others resulted in complete loss of activity [1].

Medicinal Chemistry Lead Optimization Lipophilicity

Class-Level CB2 Agonist Potency and Selectivity: A Benchmark for Pyridazine-3-carboxamide Scaffolds

The pyridazine-3-carboxamide scaffold has been validated as a privileged structure for CB2 receptor agonism. In a systematic SAR study, compound 26 (a pyridazine-3-carboxamide derivative) demonstrated an EC50 of 3.665 ± 0.553 nM at CB2 and a selectivity index >2729 over CB1 in calcium mobilization assays [1]. This establishes a quantitative benchmark for the class and suggests that 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide, as a member of this scaffold family, holds potential as a starting point for CB2 agonist development. However, it is important to note that no direct biological data for this specific compound have been reported in the peer-reviewed literature.

Cannabinoid Receptor CB2 Agonist Selectivity

Kinase Inhibition Potential: Pyridazine-3-carboxamide as a Recognized ALK Inhibitor Scaffold

The pyridazine-3-carboxamide core is a known pharmacophore for kinase inhibition, particularly against anaplastic lymphoma kinase (ALK) [1]. Patents such as US9126947B2 and AU-2011311814-A1 disclose numerous pyridazine-3-carboxamide derivatives with unexpected drug properties as protein kinase inhibitors, specifically highlighting anti-ALK activity [1][2]. While 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide itself is not explicitly exemplified in these patents, its structural features (6-alkoxy substitution and N-aryl carboxamide) align with the Markush structures claimed [1]. No specific IC50 or Ki data for this compound against any kinase have been published.

Kinase Inhibition ALK Cancer

Optimal Procurement and Application Scenarios for 6-Ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide


CB2 Agonist Lead Optimization Programs

Based on class-level evidence that pyridazine-3-carboxamide derivatives can achieve single-digit nanomolar CB2 agonist activity (EC50 = 3.665 nM) with exceptional selectivity over CB1 (>2729-fold) [1], this compound can serve as a starting scaffold for medicinal chemistry optimization. Its 3-methoxyphenyl and 6-ethoxy substituents provide vectors for further SAR exploration, potentially building on the established pharmacophore model for CB2 agonism [1].

Kinase Inhibitor Fragment or Scaffold Hopping

Given the established pyridazine-3-carboxamide chemotype as a kinase inhibitor scaffold, particularly against ALK [2], this compound is suitable for inclusion in kinase screening panels or as a fragment for structure-based drug design. Its substitution pattern offers distinct physicochemical properties compared to other pyridazine-3-carboxamide analogs, enabling scaffold-hopping strategies [2].

Regioisomeric Selectivity Studies

The compound's meta-methoxyphenyl substitution distinguishes it from the ortho-methoxy regioisomer (CAS 1706353-42-5) . Procurement of both isomers enables direct head-to-head comparisons to determine the impact of substituent position on biological activity, solubility, and metabolic stability, which is a critical component of SAR studies in early drug discovery .

Quote Request

Request a Quote for 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.